2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide
Overview
Description
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide, also known as 4-Methylbenzoyloxypropanamide, is a synthetic compound used in laboratory experiments. It is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 219.27 g/mol and a melting point of 82-84°C. 4-Methylbenzoyloxypropanamide is used as a reagent in chemical reactions, as a substrate in enzymatic reactions, and as a building block for the synthesis of other compounds.
Scientific Research Applications
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds such as phenylacetic acid, benzoxazolones, and benzimidazoles. It has also been used as a substrate in the study of enzymatic reactions, such as the synthesis of pyridoxal 5’-phosphate and the hydrolysis of N-acetyl-L-tyrosine ethyl ester. In addition, 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide has been used as a building block for the synthesis of other compounds, such as 2-amino-6-methylbenzamide and 3-methylbenzamide.
Mechanism of Action
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide acts as a reagent in chemical reactions, as a substrate in enzymatic reactions, and as a building block for the synthesis of other compounds. In chemical reactions, 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide acts as a nucleophile, attacking the electrophilic carbon of the substrate molecule. In enzymatic reactions, 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide acts as a substrate, providing the necessary components for the enzymatic reaction to take place. In the synthesis of other compounds, 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide acts as a building block, providing the necessary components for the desired compound to be synthesized.
Biochemical and Physiological Effects
2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide in laboratory experiments is that it is a readily available and cost-effective reagent. It is also relatively easy to use, as it is soluble in both water and ethanol. The main limitation of using 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide in laboratory experiments is that it is not suitable for reactions that require high temperatures or pressures.
Future Directions
Future research on 2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamideoyloxypropanamide could focus on its use as a substrate for other enzymes, its potential applications in drug design and synthesis, and its potential as an inhibitor of other enzymes. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further studies could be conducted to explore its potential applications in the synthesis of other compounds and its potential for use in other laboratory experiments.
properties
IUPAC Name |
(2,2-dimethylpropanoylamino) 4-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-5-7-10(8-6-9)11(15)17-14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLFMQCWNVIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ONC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.